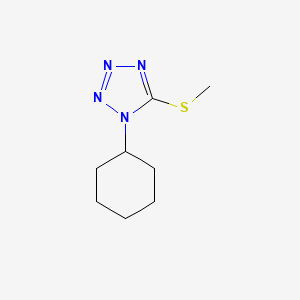
1-Cyclohexyl-5-methylsulfanyltetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-5-methylsulfanyltetrazole, also known as CXMT, is a tetrazole derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CXMT is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C8H14N4S.
Mecanismo De Acción
The exact mechanism of action of 1-Cyclohexyl-5-methylsulfanyltetrazole is still unclear. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, 1-Cyclohexyl-5-methylsulfanyltetrazole may help to reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
Studies have shown that 1-Cyclohexyl-5-methylsulfanyltetrazole has a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant properties. 1-Cyclohexyl-5-methylsulfanyltetrazole has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclohexyl-5-methylsulfanyltetrazole has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, 1-Cyclohexyl-5-methylsulfanyltetrazole has a short half-life and is rapidly metabolized in the body, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Cyclohexyl-5-methylsulfanyltetrazole. One area of research is the development of 1-Cyclohexyl-5-methylsulfanyltetrazole analogs that have improved pharmacokinetic properties. Another area of research is the investigation of 1-Cyclohexyl-5-methylsulfanyltetrazole's potential use in the treatment of other neurological disorders, such as anxiety and depression. Finally, there is a need for further studies to elucidate the exact mechanism of action of 1-Cyclohexyl-5-methylsulfanyltetrazole and its effects on the GABAergic system.
In conclusion, 1-Cyclohexyl-5-methylsulfanyltetrazole is a tetrazole derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, and has potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of 1-Cyclohexyl-5-methylsulfanyltetrazole and its potential therapeutic applications.
Métodos De Síntesis
1-Cyclohexyl-5-methylsulfanyltetrazole can be synthesized through the reaction of cyclohexanone, thiosemicarbazide, and sodium nitrite in the presence of hydrochloric acid. This reaction yields 1-Cyclohexyl-5-methylsulfanyltetrazole as a white crystalline solid with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-5-methylsulfanyltetrazole has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 1-Cyclohexyl-5-methylsulfanyltetrazole has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
1-cyclohexyl-5-methylsulfanyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-13-8-9-10-11-12(8)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWYJEGXERNYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
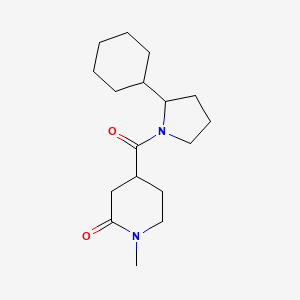
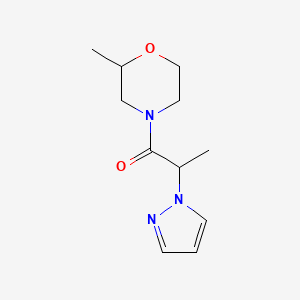
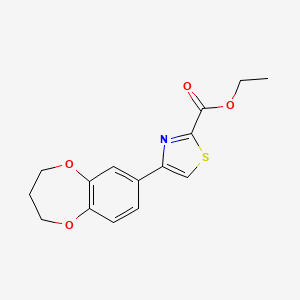
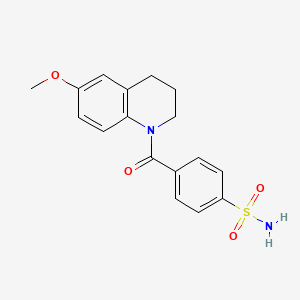
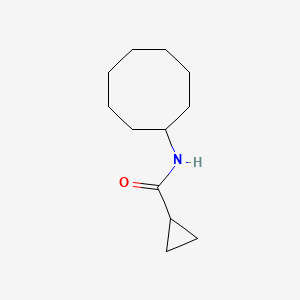
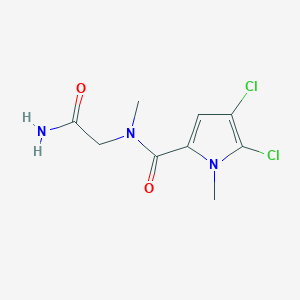
![N-[(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methyl]-5-pyrrolidin-1-ylpyridin-2-amine](/img/structure/B7570990.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
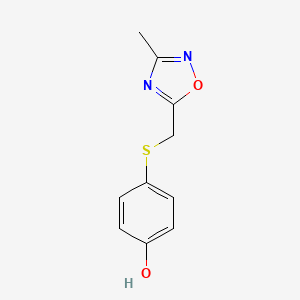
![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)
![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)
